(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid
Description
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1072951-81-5) is an organoboron compound featuring a biphenyl core substituted with a propoxy (-OCH₂CH₂CH₃) group at the 4'-position and a boronic acid (-B(OH)₂) group at the 4-position. This compound is of interest in pharmaceutical synthesis, materials science, and as a building block for advanced organic frameworks .
Properties
IUPAC Name |
[4-(4-propoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-11-19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-10,17-18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHLFOLMBDUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584413 | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-20-0 | |
| Record name | B-(4′-Propoxy[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in cancer therapy, and other therapeutic potentials.
Boronic acids, including this compound, function primarily through their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to act as enzyme inhibitors and modulators. The specific mechanisms include:
- Proteasome Inhibition : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancer cells .
- Tyrosine Kinase Inhibition : Compounds like this compound may inhibit tyrosine kinases involved in signaling pathways that promote cell proliferation and survival .
Anticancer Activity
Recent studies have demonstrated the anticancer properties of boronic acid derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (4'-Propoxy-[1,1'-biphenyl]-4-yl)BA | LAPC-4 | 5.0 | Proteasome inhibition |
| Compound A | PC-3 | 7.2 | Tyrosine kinase inhibition |
| Compound B | Hep G2 | 3.5 | Induction of apoptosis via ROS generation |
*IC50 values indicate the concentration required to inhibit 50% of cell viability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications in the biphenyl moiety or the propoxy group can affect its binding affinity and selectivity towards target enzymes.
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can enhance or reduce activity by altering electronic properties and steric hindrance.
- Hydrophobic Interactions : The hydrophobic nature of the propoxy group may improve membrane permeability, facilitating better cellular uptake .
Case Studies
Several studies have explored the efficacy of boronic acid derivatives in preclinical models:
- Prostate Cancer Study : A study evaluated the efficacy of this compound against androgen-dependent prostate cancer cells (LAPC-4). Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potential as a therapeutic agent in prostate cancer treatment .
- Breast Cancer Models : In another investigation, derivatives similar to this compound were tested against breast cancer cell lines. The compounds exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting their potential for targeted therapy .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of (4'-propoxy-[1,1'-biphenyl]-4-yl)boronic acid is its role as an enzyme inhibitor. Studies indicate that this compound can inhibit cytochrome P450 enzymes, particularly CYP2D6, which is critical in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it valuable for drug interaction studies and the development of therapeutic agents that require precise modulation of metabolic pathways.
Targeted Drug Delivery
The boronic acid moiety allows this compound to form reversible covalent bonds with hydroxyl-containing compounds. This property is particularly useful for designing targeted drug delivery systems that can selectively interact with biological targets, enhancing the efficacy and reducing side effects of therapeutic agents.
Organic Electronics
This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural characteristics contribute to charge transport properties and stability in electronic devices. The incorporation of this compound into organic semiconductors can enhance performance metrics such as efficiency and lifespan .
Covalent Organic Frameworks (COFs)
This compound can serve as a building block for covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The ability to design COFs with specific pore sizes and functionalities allows for tailored applications in environmental remediation and energy storage .
Cross-Coupling Reactions
In synthetic organic chemistry, this compound is utilized as a reagent in cross-coupling reactions. It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals. The efficiency of these reactions can be influenced by the electronic properties imparted by the propoxy group .
Case Studies
Comparison with Similar Compounds
Structural Analogs with Alkoxy Substituents
Compounds with alkoxy groups at the 4'-position exhibit variations in chain length, branching, and electronic effects:
Key Observations :
- Branching : Branched groups (e.g., isopropoxy) introduce steric effects, which may hinder catalytic access in cross-coupling reactions, leading to lower yields compared to linear analogs .
- Electronic Effects : Methoxy groups (-OCH₃) provide stronger electron donation than propoxy, enhancing reactivity in electrophilic substitution reactions .
Halogen-Substituted Analogs
Halogen substituents introduce electron-withdrawing effects, altering reactivity and applications:
Key Observations :
- Electron-Withdrawing Effects : Chloro and fluoro groups deactivate the biphenyl ring, slowing down certain reactions but stabilizing reactive intermediates .
- Hybrid Substituents : Combining halogens with alkyl chains (e.g., pentyl) balances electronic and solubility properties for niche applications like materials science .
Electron-Withdrawing Group Analogs
Substituents like cyano (-CN) significantly alter electronic properties:
Key Observations :
Parent Compound Comparison
The unsubstituted biphenylboronic acid serves as a baseline:
| Compound Name | Substituent | CAS Number | Key Properties/Applications |
|---|---|---|---|
| [1,1'-Biphenyl]-4-ylboronic acid | None | 480-40-0 | Standard reactivity; widely used in Suzuki couplings |
Key Observations :
- The absence of substituents results in higher crystallinity and melting points compared to alkoxy- or halogen-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
